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Abstract
This document provides detailed application notes and protocols for the administration of

SJ3149, a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1α), in

mouse models of cancer. SJ3149 functions by inducing the proximity of CK1α to the E3

ubiquitin ligase substrate receptor cereblon (CRBN), leading to the ubiquitination and

subsequent proteasomal degradation of CK1α.[1][2][3] This mechanism of action is particularly

effective in cancer cells with wild-type TP53, highlighting the dependency on functional p53

signaling. This guide covers various administration routes, including intravenous, oral, and

intraperitoneal injections, and provides protocols for in vivo efficacy studies using the MOLM-13

acute myeloid leukemia (AML) xenograft model.
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Administration
Route

Dose
Terminal
Elimination
Half-life (t½)

Oral
Bioavailability
(F%)

Key Findings

Intravenous (IV) 3 mg/kg 0.77 hours N/A
Rapid plasma

clearance.

Oral (PO) 50 mg/kg ~3 hours 12%

Improved half-life

compared to IV,

but modest oral

bioavailability.

Intraperitoneal

(IP)
50 mg/kg Not Reported 74%

Significantly

improved

bioavailability

over the oral

route, leading to

its selection for in

vivo

pharmacodynami

c studies.

Table 2: In Vivo Pharmacodynamic Study of SJ3149 in
MOLM-13 Xenograft Model

Animal
Model

Cell Line
Administrat
ion Route

Dosing
Regimen

Primary
Endpoint

Results

NSG Mice MOLM-13
Intraperitonea

l (IP)

50 mg/kg,

once daily for

2 days

CK1α protein

degradation

in bone

marrow

Significant

degradation

of CK1α.

NSG Mice MOLM-13
Intraperitonea

l (IP)

50 mg/kg,

twice daily for

2 days

CK1α protein

degradation

in bone

marrow

Stronger

CK1α protein

degradation

compared to

once-daily

dosing.[4]
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Caption: Mechanism of action of SJ3149, a molecular glue degrader.
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Caption: Experimental workflow for in vivo studies of SJ3149.

Experimental Protocols
Preparation of SJ3149 Dosing Solutions for In Vivo
Administration
Materials:

SJ3149 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Saline (0.9% NaCl)

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Sterile microcentrifuge tubes and syringes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.benchchem.com/product/b11928180?utm_src=pdf-body-img
https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Formulation with PEG300 and Tween-80[5] This formulation is suitable for

achieving a clear solution of ≥ 3 mg/mL.

Prepare a stock solution of SJ3149 in DMSO (e.g., 30 mg/mL).

In a sterile tube, add 100 µL of the SJ3149 DMSO stock solution.

Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.

Add 50 µL of Tween-80 and mix again until fully incorporated.

Add 450 µL of saline to bring the final volume to 1 mL.

Vortex the solution until it is clear. If precipitation occurs, gentle warming and/or sonication

can be used to aid dissolution.

The final concentration of the dosing solution will be 3 mg/mL with the following vehicle

composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Prepare fresh on the day of use.

Protocol 2: Formulation with SBE-β-CD[5] This formulation is an alternative for achieving a

clear solution of ≥ 3 mg/mL.

Prepare a stock solution of SJ3149 in DMSO (e.g., 30 mg/mL).

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

In a sterile tube, add 100 µL of the SJ3149 DMSO stock solution.

Add 900 µL of the 20% SBE-β-CD in saline solution.

Mix thoroughly until the solution is clear.

The final concentration of the dosing solution will be 3 mg/mL with the following vehicle

composition: 10% DMSO and 90% (20% SBE-β-CD in saline).

Prepare fresh on the day of use.
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MOLM-13 Xenograft Mouse Model
Materials:

MOLM-13 human acute myeloid leukemia cells

RPMI-1640 medium supplemented with 10% fetal bovine serum

Matrigel (optional, for subcutaneous injection)

6-8 week old female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) or other suitable

immunodeficient mice

Sterile syringes and needles (27-30 gauge)

Protocol:

Culture MOLM-13 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified

atmosphere with 5% CO₂.

Harvest cells during the exponential growth phase.

Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

Resuspend the cells at a concentration of 5 x 107 cells/mL in sterile PBS. For subcutaneous

injection, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

For a systemic leukemia model, inject 5 x 106 cells in 100 µL intravenously via the tail vein.

For a subcutaneous tumor model, inject 5 x 106 cells in 100 µL subcutaneously into the flank

of the mouse.[2]

Monitor the mice for signs of tumor development or leukemia progression. For subcutaneous

models, tumor volume can be measured with calipers (Volume = (length x width²)/2).

Intraperitoneal (IP) Administration of SJ3149
Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://altogenlabs.com/xenograft-models/leukemia-xenograft-model/molm13-xenograft-model/
https://www.benchchem.com/product/b11928180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepared SJ3149 dosing solution

Sterile 1 mL syringes with 27-30 gauge needles

70% ethanol for disinfection

Protocol:

Gently restrain the mouse by grasping the loose skin over the shoulders and neck.

Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to

prevent damage to the bladder or major blood vessels.

Disinfect the injection site with 70% ethanol.

Insert the needle at a 10-20 degree angle with the bevel facing up.

Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.

Slowly inject the desired volume of the SJ3149 solution (typically 100-200 µL for a 20-25g

mouse, corresponding to a 50 mg/kg dose from a 3 mg/mL solution).

Withdraw the needle and return the mouse to its cage.

Monitor the mouse for any adverse reactions.

Isolation of Human Leukemia Cells from Mouse Bone
Marrow
Materials:

Euthanized mouse

70% ethanol

Sterile dissection tools (scissors, forceps)
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Sterile PBS

Syringes and needles (25-27 gauge)

70 µm cell strainer

Red Blood Cell (RBC) Lysis Buffer

FACS buffer (PBS with 2% FBS)

Protocol:

Euthanize the mouse according to approved institutional protocols.

Disinfect the mouse's hind limbs with 70% ethanol.

Dissect the femur and tibia, removing as much of the surrounding muscle and connective

tissue as possible.

Cut off the ends of the bones.

Using a syringe with a 25-27 gauge needle filled with sterile PBS or cell culture medium,

flush the bone marrow from the bones into a sterile petri dish or collection tube.[6][7]

Create a single-cell suspension by gently pipetting the marrow up and down.

Pass the cell suspension through a 70 µm cell strainer to remove any clumps.

Centrifuge the cells and discard the supernatant.

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room

temperature to lyse red blood cells.

Add an excess of FACS buffer to neutralize the lysis buffer and centrifuge the cells.

Wash the cell pellet with FACS buffer.

At this stage, human leukemia cells (e.g., CD33+ or other specific markers for MOLM-13)

can be isolated using fluorescence-activated cell sorting (FACS) or magnetic-activated cell
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sorting (MACS) for a pure population, or the total bone marrow cell lysate can be used for

analysis.

Western Blot Analysis of CK1α Degradation
Materials:

Isolated bone marrow cells or sorted human leukemia cells

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer and membranes (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against CK1α (e.g., from Cell Signaling Technology or Abcam)

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

Determine the protein concentration of each sample using a BCA assay.

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging

system.

Strip the membrane (if necessary) and re-probe with the loading control antibody.

Quantify the band intensities to determine the relative degradation of CK1α in the SJ3149-

treated samples compared to the vehicle control.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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